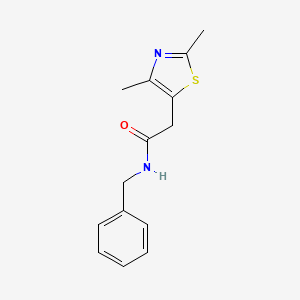

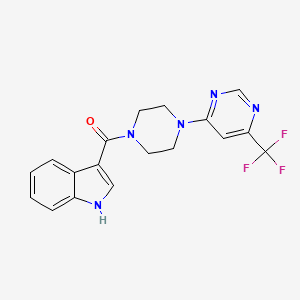

N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The compound was characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR . The mass of the compound was determined to be 469 [M + +1] .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR data provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from the spectroscopic data . The compound is likely to be a solid at room temperature .Scientific Research Applications

Green Synthesis and Antimicrobial Activity

A study explored the green ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus. The compounds displayed promising antimicrobial activities against various bacterial and fungal strains, highlighting the potential of N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide derivatives in antimicrobial applications (Rezki, 2016).

Antitumor Activity

Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings. These compounds were evaluated for their antitumor activity, with some showing considerable activity against cancer cell lines. This research suggests the potential of these derivatives in cancer treatment applications (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Nano-Materials

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were investigated for their antimicrobial activities, revealing effectiveness against fungi and pathogenic bacteria. This study indicates the role of these compounds in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Biological Activities and Urease Inhibition

A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for various biological activities, including antioxidant, antibacterial, and urease inhibition. The study found significant urease inhibitory activity, suggesting potential applications in treating diseases related to urease activity (Gull et al., 2016).

Photophysical Properties

Research on the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl)acetamide crystals provided insights into the nature of assemblies characteristic to the substituent in the benzothiazole moiety. This study contributes to the understanding of the material properties of these compounds (Balijapalli et al., 2017).

Mechanism of Action

Target of Action

N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a derivative of thiazole, a class of compounds known for their wide range of biological activities . The primary targets of thiazole derivatives can vary greatly depending on the specific substituents on the thiazole ring . .

Mode of Action

The mode of action of thiazole derivatives is often determined by the orientation of the thiazole ring towards the target site . Three possible orientations have been reported: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter these orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

The biochemical pathways affected by thiazole derivatives are diverse and depend on the specific compound and its targets . Thiazole derivatives have been found to exhibit antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . Each of these activities likely involves different biochemical pathways.

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as water solubility, can influence their pharmacokinetic properties .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular effects .

properties

IUPAC Name |

N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-10-13(18-11(2)16-10)8-14(17)15-9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEGIFWAIDGMDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2744823.png)

![N-(2-chlorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2744829.png)

![4,4,4-Trifluoro-3-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2744833.png)

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2744842.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2744844.png)